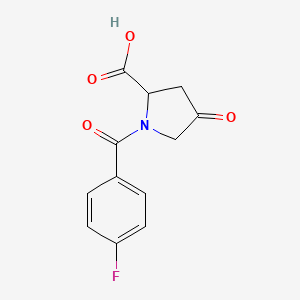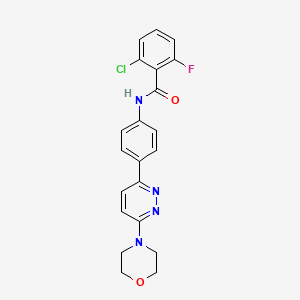
5-(4H)-イル)-N-(3-メトキシフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound featuring a triazoloquinoxaline core linked to an acetamide moiety substituted with an isopropyl group and a methoxyphenyl group. It combines structural features that are often explored for their diverse pharmacological activities.
科学的研究の応用
Chemistry: : As a building block in organic synthesis, enabling the creation of novel compounds with potential pharmaceutical applications.
Biology: : Investigated for its bioactivity, possibly affecting cellular pathways and enzyme functions.
Medicine: : Potential use as a pharmacophore in drug development, particularly in designing drugs for neurological or anti-inflammatory conditions.
Industry: : Used in materials science for creating novel polymers or as a precursor in the manufacture of specialty chemicals.
作用機序
Target of Action
The primary target of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a common mechanism of action for many anticancer agents .
Mode of Action
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide interacts with its target, DNA, by intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, causing DNA to unwind and elongate. This disrupts the normal functioning of DNA, inhibiting DNA replication and transcription, which can lead to cell death .
Biochemical Pathways
It is known that dna intercalation can disrupt many cellular processes, including dna replication and transcription . This can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet profiles of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated . These studies can provide insights into the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.
Result of Action
The result of the action of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is the inhibition of cell growth and proliferation . By intercalating DNA, the compound disrupts normal cellular processes, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for anticancer therapy .
生化学分析
Biochemical Properties
The biochemical properties of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide are largely attributed to its ability to interact with various biomolecules. For instance, it has been found to exhibit DNA intercalation activities, suggesting its potential role in modulating DNA-related biochemical reactions .
Cellular Effects
In cellular contexts, 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide has been shown to exert significant effects on various types of cells. For example, it has demonstrated potent anticancer activity against several cancer cell lines, including A549, MCF-7, and HeLa cells .
Molecular Mechanism
The molecular mechanism of action of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is thought to involve its interaction with DNA. Specifically, it has been found to potently intercalate DNA, which can disrupt the normal functioning of DNA and potentially lead to cell death .
Temporal Effects in Laboratory Settings
The effects of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide in laboratory settings have been observed to change over time. For instance, its anticancer activity has been found to be dose-dependent, with its effects becoming more pronounced as the concentration of the compound increases .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide in animal models are currently limited, related compounds have been shown to exhibit dose-dependent effects in such models .
Metabolic Pathways
The specific metabolic pathways involving 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide are currently not well-characterized. Given its structural similarity to other triazoloquinoxaline derivatives, it may be involved in similar metabolic processes .
Subcellular Localization
Given its DNA intercalation activity, it may be localized to the nucleus where DNA is housed .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic synthesis:
Formation of the Triazoloquinoxaline Core: : Initial steps often involve the cyclization of appropriate substituted benzene derivatives with azide compounds under thermal or catalytic conditions to form the triazoloquinoxaline core.
Substitution Reactions:
Formation of Acetamide Linkage: : The acetamide linkage is typically formed through an amidation reaction, using reagents like acetic anhydride or acetyl chloride under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, production may involve:
Large-Scale Reactors: : Utilizing bulk solvents and reagents, ensuring precise temperature control and efficient mixing to enhance yield and purity.
Catalysts and Automated Systems: : Employing catalysts to speed up reaction rates and automated systems for monitoring and controlling reaction parameters to ensure consistency and efficiency.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly on the triazoloquinoxaline core, with oxidizing agents such as hydrogen peroxide or permanganates.
Reduction: : Reduction reactions can target the oxo-group or other reducible functionalities using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : The isopropyl and methoxyphenyl groups can be involved in substitution reactions, often facilitated by acid or base catalysis.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, permanganates in acidic or basic medium.
Reduction: : Lithium aluminum hydride, sodium borohydride in anhydrous conditions.
Substitution: : Strong bases like sodium hydride, and organic solvents like dimethyl sulfoxide or chloroform.
Major Products Formed
Oxidation Products: : Formation of carboxylic acids, ketones, or aldehydes depending on the degree of oxidation.
Reduction Products: : Alcohols or amines depending on the functional groups reduced.
Substitution Products: : Derivatives with different substituents replacing the isopropyl or methoxyphenyl groups.
類似化合物との比較
Similar compounds include other triazoloquinoxaline derivatives that share core structural features but differ in their substituents, affecting their bioactivity and chemical properties. Examples include:
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
Hope that detailed dive into 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide gives you what you were looking for. What do you want to explore next?
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13(2)19-23-24-20-21(28)25(16-9-4-5-10-17(16)26(19)20)12-18(27)22-14-7-6-8-15(11-14)29-3/h4-11,13H,12H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNXCRIXSPXVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B2526289.png)
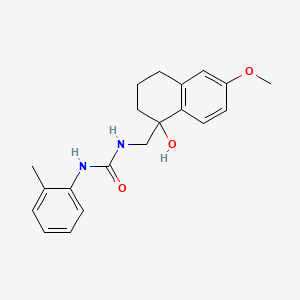



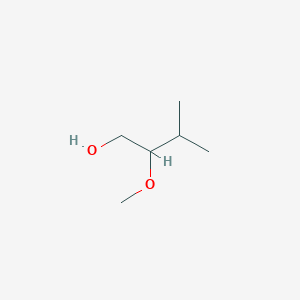

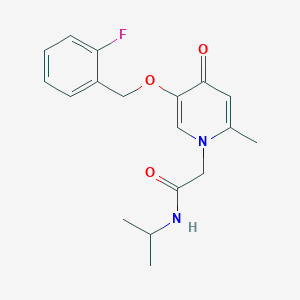
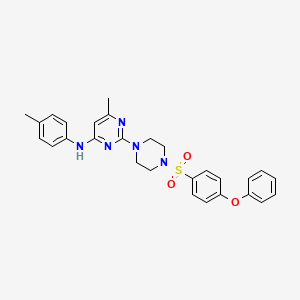
![Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2526303.png)
![2-[(4-methoxyphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2526304.png)
